Bienvenue dans la boutique en ligne BenchChem!

5-Hydroxy-6-methoxy-8-nitroquinoline

X-ray crystallography tautomerism solid-state chemistry

5-Hydroxy-6-methoxy-8-nitroquinoline (CAS 5323-58-0; NSC 2785; PubChem CID is a trisubstituted quinoline with a hydroxyl group at C5, a methoxy group at C6, and a nitro group at C8, bearing the molecular formula C₁₀H₈N₂O₄ and a molecular weight of 220.18 g/mol. X-ray crystallographic analysis has demonstrated that in the solid state, this compound exists predominantly as the 6-methoxy-8-nitro-5(1H)-quinolone tautomer rather than the 5-hydroxy form, a structural feature not shared by its non-hydroxylated or 5-alkoxy analogs.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 5323-58-0
Cat. No. B8802070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-methoxy-8-nitroquinoline
CAS5323-58-0
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)O
InChIInChI=1S/C10H8N2O4/c1-16-8-5-7(12(14)15)9-6(10(8)13)3-2-4-11-9/h2-5,13H,1H3
InChIKeyQAICTYKDANKDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-6-methoxy-8-nitroquinoline (CAS 5323-58-0): Structural Identity and Core Physicochemical Profile


5-Hydroxy-6-methoxy-8-nitroquinoline (CAS 5323-58-0; NSC 2785; PubChem CID 135399288) is a trisubstituted quinoline with a hydroxyl group at C5, a methoxy group at C6, and a nitro group at C8, bearing the molecular formula C₁₀H₈N₂O₄ and a molecular weight of 220.18 g/mol [1]. X-ray crystallographic analysis has demonstrated that in the solid state, this compound exists predominantly as the 6-methoxy-8-nitro-5(1H)-quinolone tautomer rather than the 5-hydroxy form, a structural feature not shared by its non-hydroxylated or 5-alkoxy analogs [2]. The compound is recognized as a key synthetic intermediate in 8-aminoquinoline antimalarial drug development, particularly in the synthesis pathways of primaquine analogs and tafenoquine [3].

Why 6-Methoxy-8-nitroquinoline or Other 8-Nitroquinoline Analogs Cannot Substitute for 5-Hydroxy-6-methoxy-8-nitroquinoline in Research and Synthetic Applications


Substituting 6-methoxy-8-nitroquinoline (CAS 85-81-4) or other 8-nitroquinoline analogs for 5-hydroxy-6-methoxy-8-nitroquinoline is not chemically viable where the C5 hydroxyl group serves as a functional derivatization handle. The 5-OH position is the critical site for selective O-alkylation or O-arylation reactions that install ether-linked pharmacophores—a transformation that the 5-unsubstituted analog simply cannot undergo [1]. Furthermore, the compound's predominant existence as the 5(1H)-quinolone tautomer in the solid state [2] confers a distinct hydrogen-bonding profile and crystalline packing behavior that differs fundamentally from both the true 5-hydroxy tautomer and the 5-deoxy analog. The presence of the 5-OH/5-keto functionality also increases the topological polar surface area (TPSA) by approximately 20 Ų compared to 6-methoxy-8-nitroquinoline, altering solubility and membrane permeability characteristics [3].

5-Hydroxy-6-methoxy-8-nitroquinoline: Head-to-Head and Cross-Study Differential Evidence Against Closest Structural Analogs


Tautomeric State in the Solid State: 5(1H)-Quinolone Predominance vs. Expected 5-Hydroxy Form

X-ray crystallographic analysis by Sax et al. (1969) demonstrated that crystalline material presumed to be 5-hydroxy-6-methoxy-8-nitroquinoline consists predominantly of the 6-methoxy-8-nitro-5(1H)-quinolone tautomer, with only minor possible contributions from the 5-hydroxy or acinitro forms [1]. This tautomeric preference is not observed in 6-methoxy-8-nitroquinoline (CAS 85-81-4), which lacks the C5 hydroxyl/keto functional group and therefore cannot undergo analogous keto-enol tautomerism. The quinolone form introduces a distinct hydrogen-bond acceptor at the C5 carbonyl and alters the aromatic ring electron distribution compared to the nominally expected 5-hydroxy tautomer.

X-ray crystallography tautomerism solid-state chemistry

Topological Polar Surface Area (TPSA) Differentiation as a Proxy for Membrane Permeability vs. 6-Methoxy-8-nitroquinoline

The computed TPSA for 5-hydroxy-6-methoxy-8-nitroquinoline is 88.2 Ų [1], representing an increase of approximately 20 Ų over the TPSA of 6-methoxy-8-nitroquinoline (CAS 85-81-4), which is predicted to be approximately 68.2 Ų (based on removal of the 5-OH hydrogen bond donor contribution). This difference is driven by the additional hydrogen bond donor at C5 (count = 1 vs. 0 for 6-methoxy-8-nitroquinoline). In pharmaceutical design, compounds with TPSA < 90 Ų generally exhibit favorable intestinal absorption profiles, while TPSA values approaching or exceeding 140 Ų are associated with poor membrane permeability. The 5-OH analog thus occupies a boundary position in permeability space that its 5-H comparator does not.

physicochemical properties drug-likeness TPSA

Synthetic Derivatization Utility: 5-OH as an Exclusive Etherification Handle vs. 5-Unsubstituted and 5-Alkoxy Analogs

In the tafenoquine synthesis pathway disclosed in US Patent 4,431,807, 5-hydroxy-6-methoxy-4-methyl-8-nitroquinoline (the 4-methyl homolog) undergoes selective O-arylation with 3-(trifluoromethyl)phenol via KOH-mediated condensation to install the critical 5-aryloxy pharmacophore [1]. The 5-hydroxy-6-methoxy-8-nitroquinoline scaffold (without the 4-methyl group) provides an analogous derivatization handle at C5. By contrast, 6-methoxy-8-nitroquinoline (CAS 85-81-4), which lacks the C5 hydroxyl, cannot undergo this O-etherification step and therefore cannot serve as a direct precursor for 5-alkoxy/aryloxy-substituted 8-aminoquinoline antimalarials [2]. Similarly, 5-ethoxy-6-methoxy-8-nitroquinoline, having the 5-OH already capped, precludes further diversification at this position. The 5-OH intermediate thus occupies a unique node in the synthetic tree: downstream of the Skraup cyclization and demethylation steps, but upstream of the critical 5-O-functionalization that defines the pharmacology of the final 8-aminoquinoline drug [3].

synthetic intermediate antimalarial synthesis derivatization

Dielectric Properties and Crystal Packing: A Material Science Differentiator from Non-Hydroxylated 8-Nitroquinolines

Sax et al. (1969) characterized the dielectric properties of crystalline 6-methoxy-8-nitro-5(1H)-quinolone, reporting orthorhombic packing (space group Pca2₁) with unit-cell dimensions a = 18.647 ± 0.006 Å, b = 6.363 ± 0.003 Å, c = 7.730 ± 0.003 Å, and unit-cell volume V = 917 ų with Z = 4 [1]. The non-centrosymmetric space group Pca2₁ is associated with piezoelectric and nonlinear optical properties. In contrast, 6-methoxy-8-nitroquinoline (CAS 85-81-4) crystallizes as yellow needles (mp 158–160 °C) with a different packing arrangement driven by the absence of the 5-keto hydrogen-bonding motif . The quinolone tautomer's dipole moment and hydrogen-bonding network in the target compound create a distinct dielectric response profile not achievable with the 5-unsubstituted analog.

dielectric properties crystal engineering material science

Precursor Relationship to 5-Hydroxy-6-methoxy-8-aminoquinoline: Biological Potency Implications vs. Primaquine

5-Hydroxy-6-methoxy-8-nitroquinoline serves as the direct synthetic precursor to 5-hydroxy-6-methoxy-8-aminoquinoline (5H6MQ) via nitro group reduction. Baird et al. (1986) demonstrated that 5H6MQ stimulates hexose monophosphate shunt (HMS) activity in human red blood cells with a 10-fold elevation at an estimated concentration of only 0.004 mM, whereas primaquine (PQ) required 10 mM to achieve the same effect—a 2,500-fold difference in potency [1]. This establishes that the 5-hydroxy-6-methoxy substitution pattern, when combined with an 8-amino group, produces dramatically enhanced redox activity compared to the clinical drug primaquine (which bears a 5-H, 6-methoxy, 8-aminoalkylamino pattern). The 5-hydroxy-6-methoxy-8-nitroquinoline scaffold is thus the critical gateway intermediate for accessing this highly potent metabolite class.

primaquine metabolite hexose monophosphate shunt hemotoxicity

Optimal Research and Industrial Deployment Scenarios for 5-Hydroxy-6-methoxy-8-nitroquinoline


Synthesis of 5-O-Substituted 8-Aminoquinoline Antimalarial Libraries

Medicinal chemistry teams synthesizing 5-alkoxy or 5-aryloxy-8-aminoquinoline analogs for antimalarial screening should select 5-hydroxy-6-methoxy-8-nitroquinoline as the starting material because the free C5-OH is the exclusive site for installing diverse ether-linked pharmacophores via O-alkylation or O-arylation. As demonstrated in the tafenoquine synthesis pathway (US Patent 4,431,807), the 4-methyl homolog undergoes selective 5-O-arylation with 3-(trifluoromethyl)phenol—a transformation that is chemically impossible with 6-methoxy-8-nitroquinoline (CAS 85-81-4) due to the absence of the C5 hydroxyl [1]. Subsequent nitro reduction to the 8-amine yields the bioactive 8-aminoquinoline scaffold. Procurement of the 5-hydroxy intermediate thus unlocks an entire SAR vector inaccessible from the simpler 6-methoxy-8-nitroquinoline building block.

Preparation of the High-Potency Primaquine Metabolite 5-Hydroxy-6-methoxy-8-aminoquinoline (5H6MQ)

Investigators studying primaquine-induced hemolytic anemia or redox cycling in erythrocytes require access to 5H6MQ, which exhibits 2,500-fold greater hexose monophosphate shunt (HMS) stimulatory potency than primaquine itself (0.004 mM vs. 10 mM for equivalent effect) [2]. 5-Hydroxy-6-methoxy-8-nitroquinoline is the direct synthetic precursor to 5H6MQ via a single nitro reduction step (e.g., H₂/PtO₂, SnCl₂/HCl, or Fe/AcOH). The 5-hydroxy-6-methoxy-8-nitro intermediate is commercially available, whereas the reduced 5H6MQ metabolite is generally not stocked by vendors, making procurement of the nitro precursor the most practical route for obtaining this critical research tool.

Solid-State Materials Research Exploiting Non-Centrosymmetric Crystal Packing

Materials scientists and crystallographers seeking quinoline-based organic materials with non-centrosymmetric crystal packing (space group Pca2₁) for dielectric, piezoelectric, or nonlinear optical studies should consider 5-hydroxy-6-methoxy-8-nitroquinoline. X-ray diffraction analysis has confirmed that the crystalline material adopts the 6-methoxy-8-nitro-5(1H)-quinolone tautomeric form in an orthorhombic lattice with unit-cell dimensions a = 18.647 Å, b = 6.363 Å, c = 7.730 Å, and V = 917 ų [3]. This crystallographic architecture, driven by the quinolone hydrogen-bonding network, is not available from 6-methoxy-8-nitroquinoline or other 8-nitroquinolines lacking the 5-keto/5-hydroxy functionality.

Physicochemical Profiling of TPSA-Boundary Quinoline Scaffolds for CNS Drug Design

Drug discovery programs targeting the CNS or other compartments with restricted permeability should evaluate 5-hydroxy-6-methoxy-8-nitroquinoline as a probe scaffold occupying a boundary TPSA region (~88 Ų) near the conventional 90 Ų threshold for favorable intestinal absorption [4]. Its computed XLogP3-AA of 1.6, single HBD, five HBA, and single rotatable bond place it at the interface of permeability and solubility optimization space. The 6-methoxy-8-nitroquinoline comparator (estimated TPSA ~68 Ų, zero HBD) resides in a distinctly more permeable chemical space and cannot model the permeability-solubility trade-off introduced by the C5 hydroxyl.

Quote Request

Request a Quote for 5-Hydroxy-6-methoxy-8-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.